molecular formula C8H11NO B060987 (6-Ethylpyridin-2-yl)methanol CAS No. 163658-33-1

(6-Ethylpyridin-2-yl)methanol

Cat. No.: B060987
CAS No.: 163658-33-1
M. Wt: 137.18 g/mol
InChI Key: KIWCPAGPWRSQSH-UHFFFAOYSA-N
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Description

(6-Ethylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of an ethyl group at the sixth position and a hydroxymethyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Ethylpyridin-2-yl)methanol can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethylpyridine with formaldehyde, followed by a hydroxymethylation reaction to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(6-Ethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-ethylpyridine-2-carboxylic acid, while reduction can produce 6-ethylpyridine-2-methanol.

Scientific Research Applications

(6-Ethylpyridin-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Ethylpyridin-2-yl)methanol in pharmaceuticals is dependent on the specific compound being synthesized. It often acts as a precursor or intermediate, participating in various chemical reactions to form the final active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the end product and its intended use .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-pyridin-2-yl)methanol: Similar structure with a bromine atom instead of an ethyl group.

    (6-Methylpyridin-2-yl)methanol: Contains a methyl group at the sixth position.

    (6-Chloropyridin-2-yl)methanol: Features a chlorine atom at the sixth position.

Uniqueness

(6-Ethylpyridin-2-yl)methanol is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

(6-ethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-7-4-3-5-8(6-10)9-7/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWCPAGPWRSQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444247
Record name (6-ethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163658-33-1
Record name (6-ethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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